3-Isopropyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
3-Isopropyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with an isopropyl group at position 3, a carbonitrile group at position 4, and a 2-phenylethylamino moiety at position 1. This structural framework confers unique physicochemical and biological properties, making it a subject of interest in medicinal and materials chemistry. The compound’s synthesis typically involves multicomponent reactions or stepwise functionalization of the benzimidazole scaffold .
Properties
IUPAC Name |
1-(2-phenylethylamino)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4/c1-16(2)18-14-22(25-13-12-17-8-4-3-5-9-17)27-21-11-7-6-10-20(21)26-23(27)19(18)15-24/h3-11,14,16,25H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRRRIQTOALPQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Isopropyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile (CAS Number: 611197-70-7) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from simpler pyridine and benzimidazole derivatives. The key reactions include:
- Formation of the Pyrido-Benzimidazole Core : The initial step often involves the reaction of isopropyl-substituted pyridine with phenethylamine to form the desired pyrido-benzimidazole structure.
- Nitrile Functionalization : The introduction of the carbonitrile group is achieved through nucleophilic substitution reactions involving appropriate nitrile precursors.
This compound's structural complexity contributes to its diverse biological activities.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related benzimidazole derivatives has shown promising results against various cancer cell lines:
These findings suggest that the compound may inhibit tumor cell proliferation effectively.
Antimicrobial Activity
In vitro studies have demonstrated that related compounds possess notable antimicrobial properties. The mechanism of action often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. For example:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 250 μg/mL | |
| Compound D | Escherichia coli | 250 μg/mL |
This suggests a potential application in developing new antimicrobial agents.
Anti-inflammatory Properties
The anti-inflammatory effects of similar pyrido-benzimidazole compounds have been explored, with some derivatives showing significant inhibition of pro-inflammatory cytokines such as TNFα and IL-17:
This highlights the compound's potential as an anti-inflammatory agent.
Case Study: Antitumor Activity in Lung Cancer
A study evaluated the efficacy of a benzimidazole derivative structurally related to our compound in inhibiting lung cancer cell lines. The results showed a dose-dependent reduction in cell viability, with an IC50 value significantly lower than standard chemotherapeutics, indicating a promising avenue for further research and development.
Case Study: Antimicrobial Efficacy Against Resistant Strains
Another investigation focused on the antimicrobial activity of similar compounds against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that these compounds could inhibit MRSA growth effectively at concentrations lower than those required for conventional antibiotics, suggesting their potential as new therapeutic options in combating antibiotic resistance.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 3-Isopropyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multicomponent reactions, which are advantageous for constructing complex molecular frameworks efficiently. These reactions allow for the incorporation of various functional groups that can enhance biological activity.
Key Synthetic Routes
- Multicomponent Reactions : The compound can be synthesized through the Ugi reaction or other multicomponent strategies, which facilitate the formation of multiple bonds in a single step. This method is particularly useful in generating libraries of compounds for screening against biological targets .
- Bioisosteric Modifications : The application of bioisosteres in the design of this compound allows for modifications that can improve potency and selectivity while reducing toxicity. For instance, substituting certain functional groups can lead to enhanced interactions with biological targets .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, making it a candidate for further investigation in cancer therapies. Its structural similarity to known anticancer agents supports this potential .
- Antimicrobial Properties : There is evidence indicating that derivatives of this compound exhibit antimicrobial activity against various pathogens. This suggests its utility in developing new antibiotics or antifungal agents .
- Neurotropic Effects : Some studies have highlighted the neurotropic effects of related compounds, indicating potential applications in treating neurological disorders .
Case Study 1: Antitumor Efficacy
A study focusing on the antitumor efficacy of pyrido[1,2-a]benzimidazole derivatives demonstrated that compounds similar to this compound showed significant inhibition of tumor cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells .
Case Study 2: Antimicrobial Activity
In another research project, derivatives were tested against a panel of bacterial strains. The results indicated that certain modifications to the core structure enhanced their antimicrobial activity significantly compared to standard antibiotics .
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Antimicrobial | Effective against pathogens | |
| Neurotropic | Potential therapeutic effects |
Table 2: Synthetic Routes Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrido[1,2-a]benzimidazole-4-carbonitrile scaffold serves as a versatile template for derivatization. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, biological activity, and synthetic methodologies.
Substituent Variations and Physicochemical Properties
Critical Analysis of Contradictory Evidence
- Antimicrobial Efficacy: While reports antimicrobial activity for morpholino- and tosyloxy-substituted derivatives, notes that pyrido[1,2-a]pyrimidines underperform compared to clinical standards. This discrepancy highlights the need for substituent-specific evaluations.
- Synthetic Feasibility : emphasizes the simplicity of multicomponent syntheses, but and suggest that complex substituents (e.g., naphthylmethyl) necessitate additional steps, reducing yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
